5-[(2,5-DIMETHYLPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE
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Overview
Description
5-[(2,5-DIMETHYLPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-DIMETHYLPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylphenol and 4,7-dimethylcoumarin.
Etherification: The 2,5-dimethylphenol undergoes etherification with a suitable alkylating agent to form 2,5-dimethylphenylmethoxy derivative.
Coupling Reaction: The resulting derivative is then coupled with 4,7-dimethylcoumarin under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-DIMETHYLPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5-[(2,5-DIMETHYLPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include anti-inflammatory, antioxidant, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-[(2,5-DIMETHYLPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Pathways: The compound can influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-Dimethylphenyl)methoxy]-5-methylbenzoic acid
- Phenol, 2-[(2,5-dimethylphenyl)methoxy]-
Uniqueness
5-[(2,5-DIMETHYLPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern on the chromenone core, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-[(2,5-dimethylphenyl)methoxy]-4,7-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-12-5-6-14(3)16(7-12)11-22-17-8-13(2)9-18-20(17)15(4)10-19(21)23-18/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKABSFZRSMWET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC(=CC3=C2C(=CC(=O)O3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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